1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine
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Overview
Description
1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine is a synthetic compound with the molecular formula C12H15FN2O4S and a molecular weight of 302.32 g/mol. This compound is characterized by the presence of a piperazine ring substituted with an acetyl group and a fluorosulfonyloxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which are then deprotected to obtain the desired compound .
Chemical Reactions Analysis
1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine can be compared with other similar compounds, such as:
1-Acetyl-4-(4-hydroxyphenyl)piperazine: This compound has a hydroxyl group instead of a fluorosulfonyloxy group, which can lead to different chemical and biological properties.
1-[(4-bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine: This compound has a bromophenoxy group, which can also result in different reactivity and applications.
Properties
IUPAC Name |
1-acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4S/c1-10(16)14-6-8-15(9-7-14)11-2-4-12(5-3-11)19-20(13,17)18/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKJCVOVIBCROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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